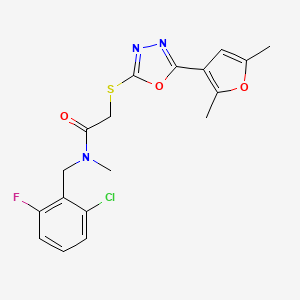![molecular formula C17H21ClN2O3 B2528238 3-Chlor-N-[4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-chinolinyl]-2,2-dimethylpropanamid CAS No. 866040-69-9](/img/structure/B2528238.png)
3-Chlor-N-[4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-chinolinyl]-2,2-dimethylpropanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide is a complex organic compound that has been attracting attention in the scientific community due to its diverse applications and unique structure. This compound features a quinoline core, which is a common motif in pharmaceuticals and other bioactive molecules. The presence of functional groups like chloro, methoxymethyl, and dimethylpropanamide enhances its reactivity and potential for modification, making it valuable in various fields such as medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide has a wide range of applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Employed in the study of quinoline-based bioactivity and its effects on cellular mechanisms.
Industry: : Used in the synthesis of materials with specific electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with the commercially available 6-methyl-4-quinolinecarboxylic acid.
Functional Group Introduction: : The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Chlorination: : The chloro group is incorporated via electrophilic chlorination, often using thionyl chloride.
Amide Formation: : Finally, the propanamide group is formed through an amidation reaction using 2,2-dimethylpropanoyl chloride.
Industrial Production Methods:
In industrial settings, the synthesis of 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide typically follows a similar route but on a larger scale with optimizations for yield and purity. Continuous flow reactors and high-throughput techniques are often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: : Reduction reactions, using reagents such as lithium aluminum hydride, can yield dihydroquinoline analogs.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, acidic conditions
Reduction: : Lithium aluminum hydride, anhydrous conditions
Substitution: : Methoxymethyl chloride, basic conditions
Major Products Formed:
Oxidation Products: : Quinolinone derivatives
Reduction Products: : Dihydroquinoline analogs
Substitution Products: : Various substituted quinoline derivatives
Wirkmechanismus
The mechanism by which 3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide exerts its effects is complex and highly dependent on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modulating their activity through interactions facilitated by its functional groups. These interactions can lead to alterations in molecular pathways, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Chloroquinoline derivatives: : Known for their antimalarial activity.
Methoxymethyl-substituted quinolines: : Used in the synthesis of more complex organic structures.
Amide-functionalized quinolines: : Explored for their biological activity.
This compound's unique structure and reactivity continue to make it a valuable subject of research and application across multiple scientific disciplines.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-10-5-12-11(8-23-4)6-15(21)19-14(12)7-13(10)20-16(22)17(2,3)9-18/h5-7H,8-9H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSJFJOVSZEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(C)(C)CCl)NC(=O)C=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)

![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)

![1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2528169.png)
![3-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)



